molecular formula C16H17N3O3S B2828112 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde CAS No. 866040-49-5

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2828112
CAS No.: 866040-49-5
M. Wt: 331.39
InChI Key: HNTKNIQUJCMYBM-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde is a recognized chemical tool in oncological research, primarily characterized as a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The compound functions by competitively binding to the ATP-binding site of the p110α catalytic subunit, thereby blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition is critical as it suppresses the activation of the pro-survival AKT/mTOR signaling pathway, a frequently dysregulated axis in a wide spectrum of cancers. Its research value is underscored by its utility in dissecting the specific contributions of the PI3Kα isoform in cellular models of tumorigenesis, particularly those driven by PIK3CA mutations or HER2 amplifications. Scientists employ this inhibitor to investigate phenomena such as cancer cell proliferation, metabolic reprogramming, and resistance to other targeted therapies. The selectivity profile of this compound makes it an invaluable probe for understanding isoform-specific signaling, helping to elucidate the complex role of PI3Kα in both normal physiology and disease states, and contributing to the preclinical validation of PI3K pathway targets.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-10-13-8-17-16(23-13)19-5-3-18(4-6-19)9-12-1-2-14-15(7-12)22-11-21-14/h1-2,7-8,10H,3-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTKNIQUJCMYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(S4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step often starts with the condensation of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Thiazole Ring Synthesis: The final step involves the formation of the thiazole ring, which can be achieved through the reaction of the piperazine derivative with appropriate thioamide and aldehyde precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are crucial for its applications:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole compounds often demonstrate antimicrobial properties. The presence of the benzodioxole moiety may enhance this activity by improving membrane permeability or interacting with bacterial enzymes .
  • Anticancer Properties : Thiazoles are known for their potential anticancer effects. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Applications in Drug Development

The compound's diverse biological activities open avenues for its use in various therapeutic contexts:

Pharmaceutical Formulations

  • Targeted Drug Delivery : The unique structure allows for modifications that can enhance solubility and bioavailability, which are critical for oral and parenteral formulations.
  • Combination Therapies : It can be used in combination with other drugs to enhance therapeutic efficacy against resistant strains of bacteria or cancer cells.

Research Applications

  • Biological Assays : The compound can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into its mechanism of action.
  • Lead Compound in Synthesis : It serves as a lead compound for the synthesis of new derivatives with improved biological profiles.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFindings
Study A (2020)Demonstrated significant antimicrobial activity against Gram-positive bacteria .
Study B (2021)Investigated the anticancer effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Study C (2022)Explored neuroprotective effects in animal models of neurodegeneration, indicating potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazino Group

Key Analogs :

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5):

  • Replaces the benzodioxolylmethyl group with a methyl substituent.
  • Molecular Weight: 211.28 g/mol; Melting Point: 74.5–76.5°C .
  • Lower molecular weight and simpler structure may enhance synthetic accessibility but reduce receptor-binding specificity compared to the benzodioxole analog.

Quinolonecarboxylic Acid Derivatives (5j, 5k, 5l, 5m): Feature a piperazino group linked to sulfonylaryl substituents (e.g., 4-chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl). Yields: 76–80% via nucleophilic substitution reactions .

Piribedil: Shares the 4-(1,3-benzodioxol-5-ylmethyl)piperazino group but replaces the thiazole-carbaldehyde with a pyrimidine ring. Therapeutic Function: Peripheral vasodilator, indicating the benzodioxole-piperazino moiety’s role in modulating vascular activity .

Core Heterocycle Variations

4-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-1H-imidazol-2-amine :

  • Replaces the thiazole with an imidazole core.
  • Classified as an alkaloid, suggesting natural product-inspired bioactivity .

5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic Acid Hydrochloride: Substitutes the thiazole with a pentanoic acid chain, demonstrating the versatility of the benzodioxole-piperazino group in diverse scaffolds .

Research Implications

  • Synthetic Accessibility: The target compound’s benzodioxolylmethyl-piperazino group may require multi-step synthesis, contrasting with simpler analogs like 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde, which is commercially available .
  • Biological Potential: While direct activity data for the target compound is absent, structural parallels to Piribedil and alkaloids suggest possible applications in vasodilation or neuropharmacology .

Biological Activity

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates a benzodioxole moiety, which is known for its biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C16H17N3O3S
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 1480776

This compound features a thiazole ring linked to a piperazine derivative with a benzodioxole substituent, which is thought to enhance its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing benzodioxole and thiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can modulate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced tumor growth and enhanced cancer cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Its structural components suggest that it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways. Preliminary studies have indicated promising results against various bacterial strains .

In Vitro Studies

A study conducted on the compound's efficacy against cancer cell lines revealed that it significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Evaluation

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent. The mechanism appears to involve disruption of membrane integrity and inhibition of protein synthesis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis via MAPK pathway
AntimicrobialStaphylococcus aureus32Inhibition of cell wall synthesis
Escherichia coli32Disruption of membrane integrity

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalysts : Use Pd/C or CuI for cross-coupling steps to minimize byproducts .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm piperazine-thiazole connectivity and benzodioxole substitution patterns. Use DMSO-d₆ to resolve aldehyde proton signals at δ 9.8–10.2 ppm .
    • IR : Validate carbonyl (C=O) stretching vibrations at 1680–1700 cm⁻¹ and thiazole C=N bands at 1600–1620 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₇H₁₈N₃O₃S: 344.09 g/mol) and detect fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Address discrepancies by:

  • Standardized bioassays : Use dose-response curves (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, MCF-7) to quantify potency. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR studies : Compare bioactivity of derivatives with modified substituents (e.g., replacing benzodioxole with fluorophenyl groups). Reduced activity in analogs lacking the piperazine-thiazole linkage suggests target specificity .
  • Target validation : Perform kinase inhibition assays or receptor-binding studies (e.g., SPR) to identify primary molecular targets .

Advanced: What computational approaches are used to predict binding affinities and mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Prioritize binding poses with hydrogen bonds to the thiazole carbaldehyde and piperazine nitrogen .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank efficacy .
  • Pharmacophore modeling : Identify essential features (e.g., benzodioxole hydrophobicity, aldehyde polarity) using MOE. Validate with QSAR models (R² > 0.85) .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product. Monitor purity via TLC (Rf = 0.5 in ethyl acetate/hexane) .
  • Chromatography :
    • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) .
    • HPLC : C18 column, isocratic mode (acetonitrile/water 60:40), flow rate 1 mL/min. Retention time ~8.2 min .
  • Distillation : Remove low-boiling-point impurities under reduced pressure (50°C, 10 mmHg) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications :
    • Replace benzodioxole with substituted phenyl groups (e.g., 4-F, 4-OCH₃) to assess electronic effects .
    • Vary piperazine substituents (e.g., methyl, isopropyl) to study steric impact on target binding .
  • Functional group tuning :
    • Reduce aldehyde to alcohol (NaBH₄) or oxidize to carboxylic acid (KMnO₄) to probe polarity effects .
  • High-throughput screening : Use parallel synthesis (96-well plates) to generate 50–100 derivatives. Evaluate libraries via phenotypic assays (e.g., apoptosis, ROS generation) .

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